

The Discovery and Synthesis of NG25 Trihydrochloride: A Technical Guide

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Compound of Interest		
Compound Name:	NG25 trihydrochloride	
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Abstract

NG25 trihydrochloride is a potent, type II kinase inhibitor with significant activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Its ability to modulate key signaling pathways, such as the NF-κB and MAPK pathways, has positioned it as a valuable tool for research in oncology and inflammatory diseases. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of NG25 trihydrochloride, complete with detailed experimental protocols and quantitative data.

Discovery

NG25 was identified through a pharmacophore model-driven approach aimed at discovering type II kinase inhibitors. These inhibitors bind to the DFG-out (Asp-Phe-Gly) conformation of the kinase activation loop, offering a distinct mechanism from ATP-competitive type I inhibitors. A library of kinase inhibitors was screened using kinome-wide selectivity profiling, which led to the identification of a series of 4-substituted 1H-pyrrolo[2,3-b]pyridines with potent inhibitory activity against TAK1 and MAP4K2. Further structure-activity relationship (SAR) studies on this scaffold culminated in the development of NG25.

Chemical Properties



Property	Value
Chemical Name	N-[4-[(4-Ethyl-1-piperazinyl)methyl]-3- (trifluoromethyl)phenyl]-4-methyl-3-(1H- pyrrolo[2,3-b]pyridin-4-yloxy)benzamide trihydrochloride
Molecular Formula	C29H30F3N5O2 · 3HCl
Molecular Weight	646.96 g/mol
CAS Number	1315355-93-1
Appearance	Off-white solid
Solubility	Soluble in DMSO

Biological Activity and Mechanism of Action

NG25 is a potent dual inhibitor of TAK1 and MAP4K2, with IC₅₀ values of 149 nM and 21.7 nM, respectively[1][2]. It also demonstrates inhibitory activity against other kinases, as detailed in the table below.

Kinase Inhibition Profile

Kinase Target	IC ₅₀ (nM)
LYN	12.9[1]
MAP4K2	21.7[1][2]
CSK	56.4
ABL	75.2[1]
FER	82.3
ρ38α	102
SRC	113
TAK1	149[1][2]
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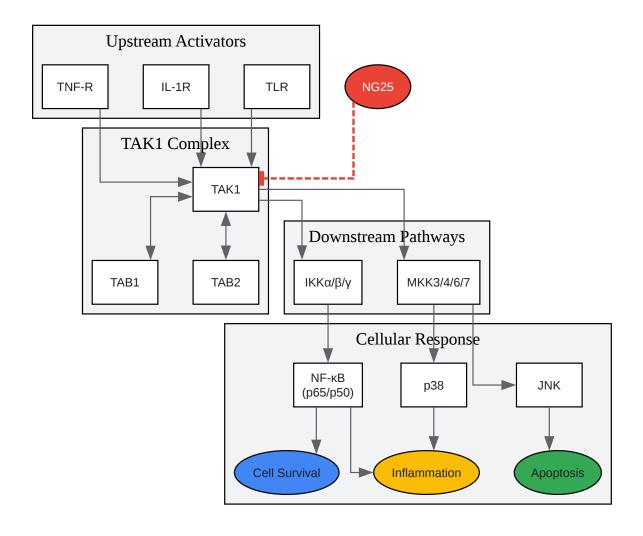


Data compiled from publicly available sources.

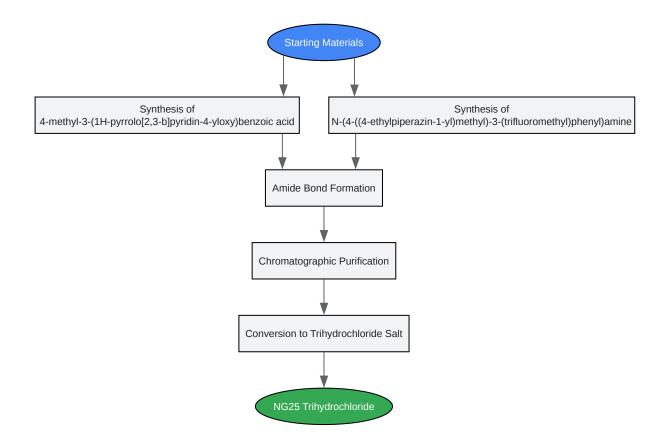
Signaling Pathway Modulation

TAK1 is a key upstream kinase in the activation of the NF- κ B and MAPK signaling pathways, which are crucial in inflammatory responses and cell survival. By inhibiting TAK1, NG25 effectively blocks the phosphorylation of downstream targets such as IKK β , p38, and JNK. This leads to the suppression of pro-inflammatory cytokine production and can induce apoptosis in cancer cells.

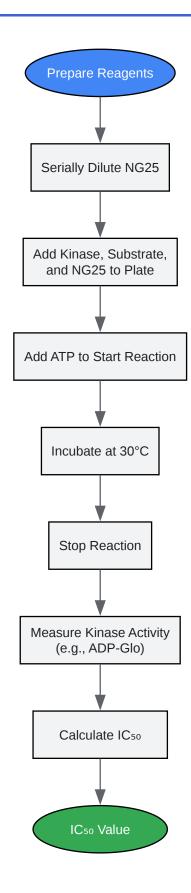












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References

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